8-Azidocyclic Adenosine Diphosphate-Ribose: A Technical Guide to Photoaffinity Labeling and Calcium Signaling Modulation
8-Azidocyclic Adenosine Diphosphate-Ribose: A Technical Guide to Photoaffinity Labeling and Calcium Signaling Modulation
Executive Summary
8-Azidocyclic adenosine diphosphate-ribose (8-Azido-cADPR) is a specialized structural analog of the calcium-mobilizing second messenger cyclic ADP-ribose (cADPR).[1][2][3] Modified at the C8 position of the adenine ring with a photoreactive azido group, this compound serves a dual purpose in signal transduction research: it functions as a competitive antagonist of cADPR-induced calcium release in standard models (e.g., sea urchin eggs) and as a photoaffinity probe for covalently labeling and identifying cADPR-binding proteins.[3]
This guide details the physicochemical properties, pharmacological mechanisms, and precise experimental protocols for utilizing 8-Azido-cADPR to map the cADPR signaling interactome.[1][3]
Chemical Identity & Properties
8-Azido-cADPR is synthesized enzymatically from 8-azido-NAD+ using ADP-ribosyl cyclase (typically from Aplysia californica).[1][2][3][4] The introduction of the azido group (-N₃) at the 8-position of the adenine ring imparts photosensitivity, allowing the molecule to form a highly reactive nitrene radical upon UV irradiation.[3]
Key Physicochemical Characteristics[1][2][3][5]
| Property | Description |
| Chemical Name | 8-Azido-1-β-D-ribofuranosyl-adenosine 5'-(trihydrogen diphosphate), intramolecular ester |
| Molecular Formula | C₁₅H₁₉N₈O₁₃P₂ (Free acid) |
| Molecular Weight | ~581.3 Da (Free acid) |
| Solubility | Soluble in water and aqueous buffers (e.g., HEPES, PBS).[1][2][3] |
| λmax (Absorbance) | ~280 nm (Dark); Shifts to ~248/317 nm upon photolysis.[1][2][3] |
| Stability | Light Sensitive. Must be handled under dim red light or in total darkness. Stable at -80°C in lyophilized form. |
| Purity Requirement | >95% (HPLC) is critical to avoid competition from non-photoactive hydrolysis products (e.g., 8-azido-ADP-ribose).[1][2][3] |
Mechanism of Action & Pharmacology[6][7]
Agonist vs. Antagonist Duality
The biological activity of cADPR analogs is strictly governed by the conformation of the adenine ring relative to the ribose sugar (syn vs. anti).
-
cADPR (Endogenous): Acts as a potent agonist, triggering Ca²⁺ release from intracellular stores via Ryanodine Receptors (RyR).[1][2][3]
-
8-Azido-cADPR (Analog): The bulky azido group at the C8 position sterically hinders the rotation of the adenine ring, locking it into a conformation that favors receptor binding but prevents the structural shift necessary to gate the channel open.[3] Consequently, 8-Azido-cADPR acts as a competitive antagonist in sea urchin egg homogenates, blocking cADPR-induced Ca²⁺ release with an IC₅₀ in the nanomolar to low micromolar range.[1][3]
Note: In specific structural contexts (e.g., carbocyclic variants), 8-substituted analogs may exhibit partial agonism, but for the standard ribosyl 8-Azido-cADPR, antagonism is the primary pharmacological profile.[1][2][3]
Photoaffinity Labeling Mechanism
Upon exposure to UV light (254 nm), the aryl azide moiety decomposes into a nitrene , an electron-deficient species.[1][2][3] This nitrene rapidly inserts into neighboring C-H or N-H bonds within the receptor's binding pocket, forming a covalent linkage. This transforms a transient, reversible interaction into a permanent tag, allowing for the isolation and identification of the binding protein via SDS-PAGE and autoradiography (if radiolabeled) or mass spectrometry.[2][3]
Caption: Mechanism of photoaffinity labeling. The probe binds reversibly in the dark; UV light triggers nitrene formation and covalent crosslinking.
Experimental Applications
Identification of cADPR Binding Proteins
This is the primary utility of 8-Azido-cADPR.[1] It has been used to identify proteins of approximately 100 kDa and 140 kDa in sea urchin egg microsomes, which are distinct from the high-molecular-weight Ryanodine Receptor (>500 kDa).[1][2][3] This suggests cADPR may utilize accessory binding proteins (such as GAPDH or FKBP12.6 homologs) to modulate the channel.[2][3]
Calcium Signaling Modulation
In functional assays (e.g., fluorometric Ca²⁺ imaging or microsomal release assays), 8-Azido-cADPR is used to:
-
Validate cADPR specificity: If a Ca²⁺ response is blocked by 8-Azido-cADPR, it confirms the involvement of the cADPR signaling pathway.[5]
-
Characterize Receptor Affinity: By performing competition assays against radiolabeled cADPR (or [³²P]-8-Azido-cADPR), researchers can determine the K_d of the receptor.[1][2][3]
Detailed Protocol: The "Dark-to-Light" Workflow
Objective: Covalently label cADPR-binding proteins in a microsomal fraction. Safety: Wear UV-protective eyewear and gloves.[1] Handle all azido compounds in reduced light.
Materials
-
Buffer A: 20 mM HEPES (pH 7.2), 100 mM KCl, 1 mM MgCl₂.[2][3]
-
Probe: [³²P]-8-Azido-cADPR (synthesized enzymatically from [³²P]-8-Azido-NAD⁺) or non-radiolabeled 8-Azido-cADPR for Western blot/MS approaches.
-
Sample: Microsomal fraction (1-2 mg/mL protein).
-
Light Source: UV Stratalinker or handheld UV lamp (254 nm).[1][2][3]
Step-by-Step Methodology
-
Preparation (Dark Phase):
-
Thaw microsomal samples on ice.
-
Work under dim red light .
-
Prepare reaction mixtures in a 96-well plate or microcentrifuge tubes.
-
Experimental Group: Microsomes + [³²P]-8-Azido-cADPR (e.g., 100 nM).[1][2][3]
-
Control Group (Competition): Microsomes + [³²P]-8-Azido-cADPR (100 nM) + Excess unlabeled cADPR (10 µM).[1][2][3] This control proves specific binding.
-
-
Incubation:
-
Incubate samples on ice for 10–30 minutes in total darkness. This allows the probe to reach binding equilibrium with the receptor.
-
-
Photoactivation (The "Flash"):
-
Quenching & Processing:
-
Analysis:
-
Resolve proteins via SDS-PAGE (10% or 4-12% gradient gel).[1][2][3]
-
Dry the gel and expose to X-ray film or a phosphorimager screen (for ³²P).[2][3]
-
Result: You should observe distinct bands (e.g., 100/140 kDa).[2][3][6] These bands should be present in the Experimental Group but absent or significantly fainter in the Control Group.
-
Caption: The "Dark-to-Light" workflow for photoaffinity labeling using 8-Azido-cADPR.
References
-
Walseth, T. F., & Lee, H. C. (1993). Synthesis and characterization of antagonists of cyclic-ADP-ribose-induced Ca2+ release.[1][2][3][6] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1178(3), 235-242.[1][2][3] Link
-
Walseth, T. F., et al. (1993). Identification of cyclic ADP-ribose-binding proteins by photoaffinity labeling.[1][2][3] Journal of Biological Chemistry, 268(35), 26686-26691.[1][2][3] Link
-
Potter, B. V. L., & Haley, B. E. (1983). Photoaffinity Labeling of Nucleotide Binding Sites With 8-azidopurine Analogs: Techniques and Applications.[2][3][7] Methods in Enzymology, 91, 613-633.[1][2][3][7] Link
-
Shuto, S., et al. (2003). Convergent synthesis and unexpected Ca(2+)-mobilizing activity of 8-substituted analogues of cyclic ADP-carbocyclic-ribose.[1][2][3] Journal of Medicinal Chemistry, 46(22), 4741-4749.[1][2][3] Link
-
Guse, A. H., et al. (2005). Second Messenger Function and the Structure-activity Relationship of Cyclic Adenosine Diphosphoribose (cADPR).[2][3][8] FEBS Journal, 272, 4590-4597.[1][2][3][8] Link
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